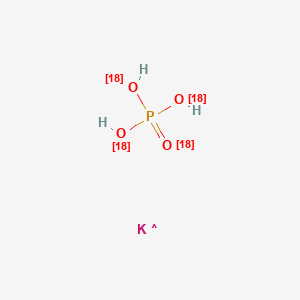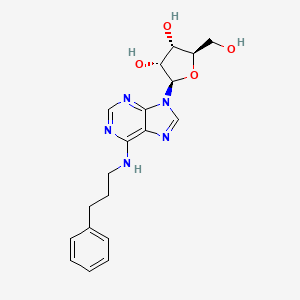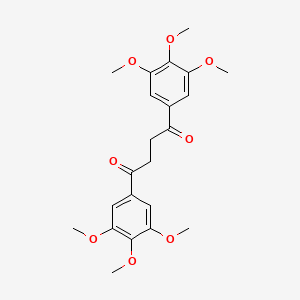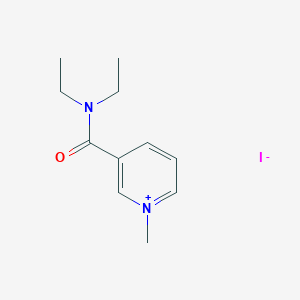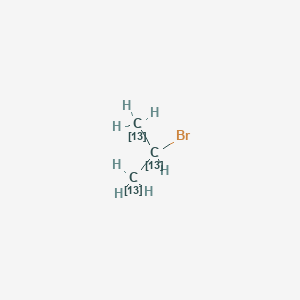
2-Bromopropane-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropane-13C3, also known as isopropyl bromide, is a halogenated hydrocarbon with the molecular formula C3H7Br. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications. It is a colorless liquid that is highly flammable and has a distinct odor .
Méthodes De Préparation
2-Bromopropane-13C3 can be synthesized through several methods. One common method involves the reaction of isopropanol with hydrobromic acid. This reaction typically requires heating to facilitate the formation of 2-Bromopropane . Another method involves the use of phosphorus tribromide as a reagent, which reacts with isopropanol to produce 2-Bromopropane . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Analyse Des Réactions Chimiques
2-Bromopropane-13C3 undergoes various chemical reactions, including elimination, substitution, and reduction reactions.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes an elimination reaction to form propene.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of propane.
Applications De Recherche Scientifique
2-Bromopropane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Biology: The labeled carbon-13 isotopes make it useful in metabolic studies and tracing biochemical pathways.
Industry: this compound is used as a solvent in industrial cleaning, degreasing, metal processing, and finishing.
Mécanisme D'action
The mechanism of action of 2-Bromopropane-13C3 involves its ability to undergo elimination and substitution reactions. In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene . In substitution reactions, the bromine atom is replaced by other nucleophiles, resulting in the formation of different products .
Comparaison Avec Des Composés Similaires
2-Bromopropane-13C3 can be compared with other similar compounds such as bromoethane, 1-bromopropane, tert-butyl bromide, and 2-bromobutane .
Bromoethane: Similar to this compound, bromoethane is used as an alkylating agent in organic synthesis. it has a simpler structure with only two carbon atoms.
1-Bromopropane: This compound is used as a solvent and in the production of pharmaceuticals. It differs from this compound in the position of the bromine atom.
tert-Butyl Bromide: Used in organic synthesis, tert-butyl bromide has a more complex structure with a tertiary carbon atom bonded to the bromine.
2-Bromobutane: Similar to this compound, 2-bromobutane undergoes elimination and substitution reactions. it has a longer carbon chain and different reactivity due to its structure.
This compound stands out due to its labeled carbon-13 isotopes, making it particularly valuable in research applications involving isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C3H7Br |
|---|---|
Poids moléculaire |
125.97 g/mol |
Nom IUPAC |
2-bromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |
Clé InChI |
NAMYKGVDVNBCFQ-VMIGTVKRSA-N |
SMILES isomérique |
[13CH3][13CH]([13CH3])Br |
SMILES canonique |
CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
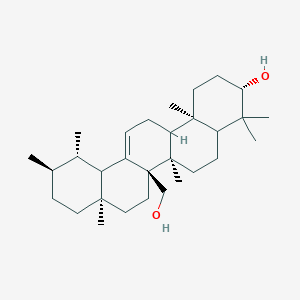
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

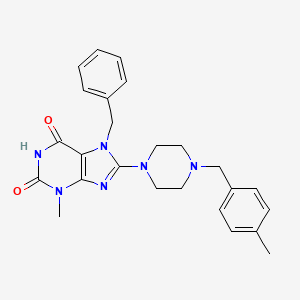
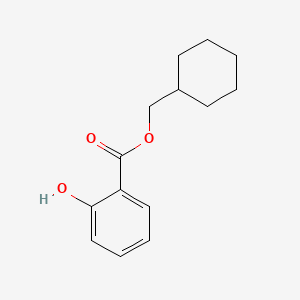
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)

